

# An In-depth Technical Guide to Fmoc-D-Phe(2-F)-OH

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## Compound of Interest

Compound Name: Fmoc-D-Phe(2-F)-OH

Cat. No.: B557953

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## Introduction

**Fmoc-D-Phe(2-F)-OH**, with the CAS number 198545-46-9, is a fluorinated derivative of the amino acid D-phenylalanine. The incorporation of a fluorine atom at the ortho-position of the phenyl ring and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine make this compound a valuable building block in solid-phase peptide synthesis (SPPS). The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, altered electronic properties, and conformational constraints, have positioned **Fmoc-D-Phe(2-F)-OH** as a key reagent in the development of novel peptide-based therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive overview of its properties, synthesis, and applications.

## Physicochemical Properties

**Fmoc-D-Phe(2-F)-OH** is a white to off-white solid. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	198545-46-9
Molecular Formula	C <sub>24</sub> H <sub>20</sub> FNO <sub>4</sub>
Molecular Weight	405.42 g/mol
Appearance	White to off-white solid
Purity	Typically ≥98% (HPLC)
Storage Temperature	2-8°C

## Spectroscopic Data

Detailed experimental spectroscopic data for **Fmoc-D-Phe(2-F)-OH** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the fluorenyl group, the aromatic protons of the 2-fluorophenyl ring (with characteristic splitting due to fluorine coupling), and the α- and β-protons of the amino acid backbone.
<sup>13</sup> C NMR	Resonances for the carbons of the Fmoc group, the fluorinated phenyl ring (with C-F coupling), and the carbonyl, α-, and β-carbons of the amino acid.
FT-IR (cm <sup>-1</sup> )	Characteristic peaks for O-H (carboxylic acid), N-H (amide), C=O (carbonyls of the Fmoc and carboxylic acid groups), and C-F stretching.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

## Experimental Protocols

### Synthesis of Fmoc-D-Phe(2-F)-OH

A specific, detailed experimental protocol for the enantioselective synthesis of **Fmoc-D-Phe(2-F)-OH** is not widely published. However, it can be prepared by two main strategies:

- Fmoc protection of commercially available D-2-fluorophenylalanine: This is the most straightforward approach.
- Enantioselective synthesis of D-2-fluorophenylalanine followed by Fmoc protection.

A general protocol for the Fmoc protection of an amino acid is as follows:

Materials:

- D-2-fluorophenylalanine
- 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
- Sodium bicarbonate or another suitable base
- Dioxane and water
- Diethyl ether or ethyl acetate
- Hydrochloric acid (for acidification)

Procedure:

- Dissolve D-2-fluorophenylalanine in an aqueous solution of sodium bicarbonate.
- Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the amino acid solution with vigorous stirring.
- Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

- Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent.
- Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected amino acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- Recrystallize the product from a suitable solvent system to obtain pure **Fmoc-D-Phe(2-F)-OH**.

## Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(2-F)-OH

**Fmoc-D-Phe(2-F)-OH** is utilized in standard Fmoc-based SPPS protocols. The following is a generalized workflow for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-D-Phe(2-F)-OH**
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Washing solvents

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
- Coupling:
  - Pre-activate **Fmoc-D-Phe(2-F)-OH** by dissolving it with a coupling reagent and a base in DMF.
  - Add the activated amino acid solution to the resin.
  - Allow the coupling reaction to proceed for the required time (typically 1-2 hours).
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
- Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizations

### Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

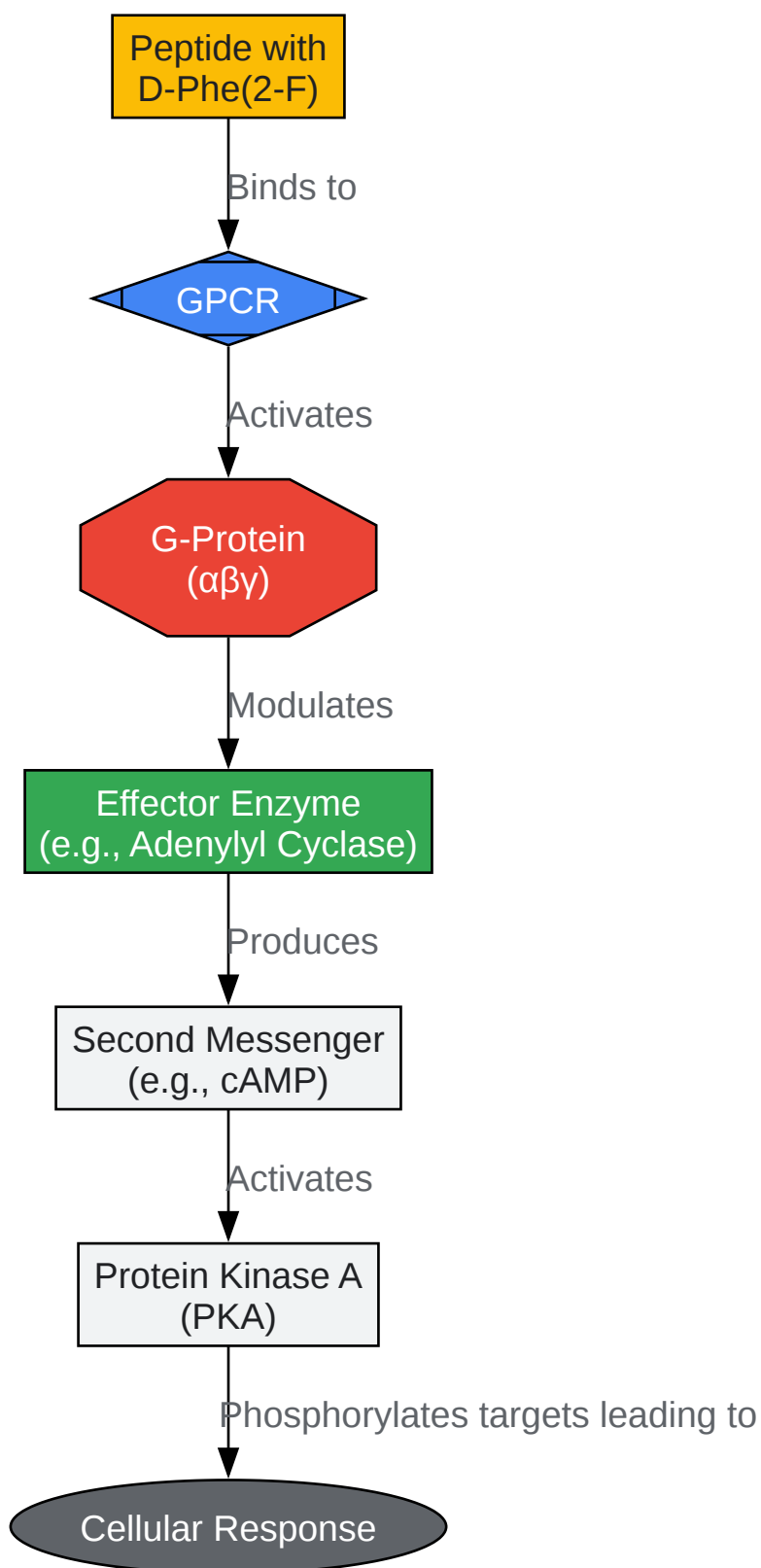


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Caption: A generalized workflow for the incorporation of **Fmoc-D-Phe(2-F)-OH** in solid-phase peptide synthesis.

## Illustrative Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Peptides containing modified amino acids like D-2-fluorophenylalanine are often designed to target GPCRs with improved affinity and stability. The following diagram illustrates a generic GPCR signaling cascade that such a peptide might modulate.



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Caption: An example of a GPCR signaling pathway that can be targeted by peptides containing modified amino acids.

## Applications in Drug Development

The introduction of a fluorine atom into the phenylalanine side chain has profound effects on the properties of peptides, making **Fmoc-D-Phe(2-F)-OH** a valuable tool for medicinal chemists.

- **Enhanced Metabolic Stability:** The C-F bond is stronger than a C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides. The D-configuration of the amino acid also provides resistance to proteolysis.
- **Modulation of Receptor Binding:** The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing cation- $\pi$  or  $\pi$ - $\pi$  stacking interactions with the target receptor. This can lead to changes in binding affinity and selectivity.
- **Conformational Control:** The steric bulk and electronic properties of the fluorine atom can restrict the conformational freedom of the peptide backbone and the amino acid side chain, pre-organizing the peptide into a bioactive conformation.

## Conclusion

**Fmoc-D-Phe(2-F)-OH** is a specialized amino acid derivative that offers significant advantages for the design and synthesis of peptide-based drugs. Its ability to enhance metabolic stability, modulate receptor interactions, and influence peptide conformation makes it a powerful tool for overcoming some of the inherent limitations of native peptides as therapeutic agents. While detailed synthetic and spectroscopic data remain somewhat limited in publicly accessible literature, the general principles of its synthesis and application in SPPS are well-established. As the field of peptide therapeutics continues to grow, the use of fluorinated amino acids like **Fmoc-D-Phe(2-F)-OH** is expected to play an increasingly important role in the development of next-generation drug candidates.

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